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Compound of Interest

Compound Name: 3-Methyl-2-phenoxyaniline
CAS No.: 60287-68-5
Cat. No.: B2565929
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Executive Summary

3-Methyl-2-phenoxyaniline is a sterically crowded, vicinal trisubstituted aromatic amine. Its
identification relies on distinguishing the subtle electronic and steric interplay between the
electron-donating amine (-NHz), the ether linkage (-O-), and the methyl group (-CHs).

This guide compares the FTIR spectral signature of 3-Methyl-2-phenoxyaniline against its
closest structural analog, 2-Phenoxyaniline. The comparison highlights how the addition of the
ortho-methyl group (position 3) alters the vibrational landscape, providing researchers with
specific "Fingerprint" markers for definitive identification.

Key Differentiators
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Structural Analysis & Steric Environment

To interpret the FTIR spectrum accurately, one must visualize the molecular geometry. The

methyl group at position 3 exerts "buttressing” pressure on the phenoxy group at position 2,

twisting it out of planarity with the aniline ring. This reduces the conjugation of the ether
oxygen, subtly shifting the C-O-C stretching frequencies compared to the unhindered 2-

phenoxyaniline.
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Figure 1: Structural connectivity of 3-Methyl-2-phenoxyaniline illustrating the steric

"buttressing effect" between the phenoxy and methyl groups.

Detailed Spectral Profiling

A. The Amine Group (-NH2)
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The primary amine is the most reactive functional group. In 3-Methyl-2-phenoxyaniline, the N-
H stretching vibrations are sensitive to the local hydrogen-bonding environment.

e Asymmetric Stretch (
): ~3480-3500 cm~1
e Symmetric Stretch (
): ~3380-3400 cm~1
e Scissoring (
): ~1620 cm~* (Often overlaps with aromatic C=C)

Comparative Insight: In the alternative 2-Phenoxyaniline, the amine protons often form a weak
intramolecular hydrogen bond with the ether oxygen, slightly lowering (red-shifting) these
frequencies. In 3-Methyl-2-phenoxyaniline, the methyl group forces the phenoxy ring to twist,
potentially breaking this H-bond geometry. Consequently, the amine peaks in the target
molecule often appear sharper and at slightly higher wavenumbers (closer to "free" amine
values) than in the non-methylated alternative.

B. The Ether Linkage (C-0O-C)
The diaryl ether linkage provides the strongest dipole change in the fingerprint region.
e Asymmetric Stretch (

): 1220-1260 cm™*

o Note: This is a strong, broad band. In the target molecule, look for a complex band
structure due to the overlap with the C-N stretch of the aromatic amine (typically ~1280
cm™1).

e Symmetric Stretch (
): 1020-1050 cm~1

Comparative Insight: The "buttressing” effect of the methyl group reduces the
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conjugation between the oxygen lone pair and the aniline ring. This reduction in double-bond
character typically causes the asymmetric C-O stretch to appear at the lower end of the
expected range (closer to 1220 cm~1) compared to planar diaryl ethers.

C. The Methyl Group (-CHs) - The Differentiator

This is the definitive marker distinguishing the product from 2-phenoxyaniline.
e C-H Stretching: 2960 cm~1 (Asym) and 2870 cm~! (Sym).

o Observation: These peaks appear just below the aromatic C-H stretches (>3000 cm~1).[1]
e Umbrella Bending: ~1380 cm™1.

Comparative Data Summary

The following table synthesizes predicted experimental values based on substituent effects,
providing a reference for quality control.
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Functional Mode

3-Methyl-2-
phenoxyaniline
(Target)

2-Phenoxyaniline
(Alternative)

Spectral
Interpretation

N-H Asym. Stretch

3490 + 10 cm™1

3475 +10cm™1

Target is blue-shifted
due to steric twist

reducing H-bonding.

N-H Sym. Stretch

3400 +10cm—t

3385+ 10cm™

Target shows sharper
bands; Alternative

often broader.

Ar-H Stretch

3050-3010 cm™*

3060-3020 cm™*

Standard aromatic
signals (Non-

diagnostic).

Aliphatic C-H Stretch

2960, 2870 cm?

ABSENT

Primary Diagnostic:
Confirms presence of

Methyl group.

C-O-C Asym. Stretch

1240-1220 cm~?

1250-1230 cm™1

Strong intensity;
overlaps with C-N

stretch.

OOP Bending

~770 & ~720 cm™1?

~750 cm~1 (Single

strong)

Target shows 1,2,3-
trisubstituted pattern
vs. 1,2-disubstituted.

Experimental Protocol for Validation

To achieve the resolution necessary to distinguish these peaks, the following protocol is

recommended.

Sample Preparation: KBr Pellet vs. ATR

o Recommendation:Diamond ATR (Attenuated Total Reflectance) is preferred for speed and

reproducibility, but KBr Pellets offer superior resolution for the weak overtone regions if

analyzing substitution patterns.
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¢ Solvent Warning: Avoid chlorinated solvents (DCM/Chloroform) for film casting, as their C-Cl
bands obscure the 700-800 cm~1 region critical for substitution analysis.

Workflow: Identification Decision Tree

Unknown Sample Spectrum

Check 2850-2960 cm~1 Region

Peaks Present?
(Aliphatic C-H)

Check 3300-3500 cm—!

Doublet Peak?

Yes (Primary Amine) |No (Single Band = Sec. Amine) No (Only Aromatic C-H)

Check 700-800 cm~1 LIKELY:
(Fingerprint) N-Methyl Isomer

Two Bands?
(1,2,3-Pattern)

No (Single Band = Ortho)

CONFIRMED:
3-Methyl-2-phenoxyaniline

LIKELY:
2-Phenoxyaniline
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Figure 2: Logic flow for distinguishing 3-Methyl-2-phenoxyaniline from its non-methylated and
N-methylated analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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